molecular formula C20H21ClN2O2 B11994218 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303061-28-1

9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11994218
CAS No.: 303061-28-1
M. Wt: 356.8 g/mol
InChI Key: CYHQCUBKDGXDQN-UHFFFAOYSA-N
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Description

9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that combines elements of pyrazole, benzoxazine, and chloroaromatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including Friedel-Crafts acylation, nitration, and cyclization reactions. The process begins with the acylation of a suitable aromatic precursor, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps lead to the formation of the pyrazolo[1,5-c][1,3]oxazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-c][1,3]oxazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 9-Chloro-1’-isopropyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 9-Bromo-1’-isopropyl-2-p-tolyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]

Uniqueness

What sets 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine apart from similar compounds is its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study .

Properties

CAS No.

303061-28-1

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

9-chloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H21ClN2O2/c1-12(2)20-23-18(16-10-14(21)6-9-19(16)25-20)11-17(22-23)13-4-7-15(24-3)8-5-13/h4-10,12,18,20H,11H2,1-3H3

InChI Key

CYHQCUBKDGXDQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)Cl

Origin of Product

United States

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